N1-Isopropyldiethylenetriamine
Overview
Description
N1-Isopropyldiethylenetriamine is a polyamine compound with the molecular formula C7H19N3. It is an important organic building block used in organic synthesis. The compound is characterized by its three amine groups, which make it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Isopropyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with isopropyl halides under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and requires heating to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylenetriamine is reacted with isopropyl halides. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: N1-Isopropyldiethylenetriamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl halides are used as reagents, often in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
N1-Isopropyldiethylenetriamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Isopropyldiethylenetriamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in catalysis and other chemical processes. The compound can also act as a nucleophile, participating in substitution reactions that modify the structure and function of target molecules .
Comparison with Similar Compounds
- N,N-Dimethyldipropylenetriamine
- Tris(2-aminoethyl)amine
- 3-(Dimethylamino)-1-propylamine
Comparison: N1-Isopropyldiethylenetriamine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and binding properties compared to similar compounds. For instance, while N,N-Dimethyldipropylenetriamine also contains multiple amine groups, the presence of the isopropyl group in this compound imparts different steric and electronic effects, influencing its behavior in chemical reactions .
Properties
IUPAC Name |
N'-[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c1-7(2)10-6-5-9-4-3-8/h7,9-10H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYXSSZVKPNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392572 | |
Record name | N1-Isopropyldiethylenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207399-20-0 | |
Record name | N1-(2-Aminoethyl)-N2-(1-methylethyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207399-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-Isopropyldiethylenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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